

Technical Support Center: Optimizing Cell Lysis for FAU Protein Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *fau protein*

Cat. No.: *B1176721*

[Get Quote](#)

Welcome to the technical support center for optimizing cell lysis for Finkel-Biskis-Reilly murine sarcoma virus (FBR-MuSV) ubiquitously expressed (FAU) protein analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during the extraction and analysis of the **FAU protein**.

Frequently Asked Questions (FAQs)

Q1: What is the function of the FAU protein and why is its analysis important?

The FAU gene encodes a fusion protein composed of the ubiquitin-like protein FUBI and the ribosomal protein S30.^{[1][2]} This fusion protein is involved in several critical cellular processes. The S30 component is a part of the 40S ribosomal subunit, contributing to its assembly and function.^[1] The **FAU protein** has also been implicated in pro-apoptotic activity, suggesting a role in programmed cell death.^{[1][2][3]} Research has linked FAU to cancer, with studies indicating its potential role as a tumor suppressor and its involvement in carboplatin resistance in ovarian cancer.^{[3][4][5]} Given its roles in ribosome biogenesis, apoptosis, and cancer, the analysis of **FAU protein** is crucial for understanding fundamental cellular processes and for the development of novel therapeutic strategies.^{[3][4]}

Q2: What are the critical first steps before starting a cell lysis protocol for FAU protein analysis?

Before beginning cell lysis, it is crucial to ensure the quality and consistency of your starting material. This includes:

- Consistent Sample Collection: Samples from experimental and control groups should be collected under the same conditions to ensure reproducibility.[\[6\]](#)
- Rapid Processing and Low Temperatures: Process samples quickly and maintain a low temperature (on ice or at 4°C) to minimize protein degradation by endogenous enzymes.[\[6\]](#) [\[7\]](#)
- Washing Cells: For cultured cells, it is important to wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual culture medium that can interfere with downstream analysis.[\[8\]](#)
- Inhibitor Preparation: Prepare fresh protease and phosphatase inhibitor cocktails to add to your lysis buffer immediately before use. This is a critical step to prevent the degradation of your target protein and to preserve its phosphorylation state.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Q3: Which lysis buffers are recommended for FAU protein extraction?

Since FAU is a ribosomal protein, it is located within the cytoplasm.[\[1\]](#) Therefore, a variety of lysis buffers can be effective. The choice of buffer depends on the downstream application and whether a denatured or native protein is required.[\[12\]](#)

- RIPA (Radioimmunoprecipitation Assay) Buffer: This is a common and reliable choice for whole-cell lysates, as it can extract cytoplasmic, membrane, and nuclear proteins.[\[13\]](#)[\[14\]](#) [\[15\]](#) It is more denaturing due to the presence of ionic detergents like SDS.[\[16\]](#)
- NP-40 or Triton X-100 based Buffers: These are milder, non-ionic detergent-based buffers that are useful when trying to preserve protein-protein interactions or enzymatic activity.[\[12\]](#) [\[14\]](#)
- Detergent-Free Buffers: In some instances, detergent-free lysis buffers can be used, which rely on mechanical disruption to break open cells.[\[17\]](#)

Q4: What are the key considerations when choosing a lysis buffer?

The selection of a lysis buffer should be tailored to your specific experimental needs. Key factors to consider include:

- Downstream Application: For applications like Western blotting, a denaturing buffer like RIPA is often suitable.[12] For immunoprecipitation or activity assays where protein structure is important, a milder, non-denaturing buffer is preferred.[12]
- Protein Localization: Since FAU is a ribosomal protein found in the cytoplasm, buffers effective for whole-cell or cytoplasmic protein extraction are appropriate.[18]
- Required Protein Yield: Stronger buffers like RIPA generally yield more protein but may denature it.[16]
- Compatibility with Assays: Ensure that the components of your lysis buffer, particularly detergents, are compatible with your downstream protein quantification and analysis methods.[13][19]

Q5: How can I minimize proteolysis during cell lysis?

Protein degradation by proteases released during cell lysis is a common problem. To minimize this:

- Work Quickly and at Low Temperatures: Perform all steps of the cell lysis procedure on ice or at 4°C to reduce the activity of proteases.[7][20]
- Use Protease Inhibitors: Always add a broad-spectrum protease inhibitor cocktail to your lysis buffer immediately before use.[9][10][11][21] These cocktails contain a mixture of inhibitors that target different classes of proteases.[11]
- Consider Phosphatase Inhibitors: If you are studying the phosphorylation state of FAU or interacting proteins, it is essential to also include phosphatase inhibitors in your lysis buffer. [9][21]

Q6: What are the best practices for sample handling and storage after lysis?

Proper handling and storage of your cell lysate are critical for preserving protein integrity.

- Immediate Use or Rapid Freezing: Use the prepared lysates as quickly as possible.[22] If not for immediate use, flash-freeze the lysates in liquid nitrogen and store them at -80°C for long-term storage.[6][8][22]
- Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to protein degradation, it is recommended to store the lysate in single-use aliquots.[6][22][23]
- Storage Temperature: For short-term storage (a few days to weeks), 4°C may be acceptable for some proteins, but -80°C is ideal for long-term preservation.[22][23][24] Storage at -20°C is generally not recommended for long periods.[22]

Troubleshooting Guide

Problem: Low FAU Protein Yield

Possible Cause 1: Incomplete Cell Lysis

Solution:

- Optimize Lysis Buffer Volume: The volume of lysis buffer should be optimized for the number of cells. Using too much buffer can result in a dilute lysate and low protein concentration.[19][25]
- Enhance Mechanical Disruption: For cells that are difficult to lyse, consider combining chemical lysis with a mechanical method like sonication or douncing.[7][26][27] Sonication can be particularly effective for shearing DNA and reducing the viscosity of the lysate.[22][28]
- Increase Incubation Time: Extending the incubation time of the cells in the lysis buffer on ice can improve lysis efficiency.[20]

Possible Cause 2: Protein Degradation

Solution:

- Use Fresh Inhibitors: Ensure that your protease and phosphatase inhibitor cocktails are fresh and added to the lysis buffer immediately before use.[13][15]
- Maintain Cold Temperatures: Strictly perform all steps on ice to minimize the activity of endogenous proteases and phosphatases.[7][20]

Possible Cause 3: Inefficient Protein Solubilization

Solution:

- Choose a Stronger Lysis Buffer: If you suspect your protein is not being efficiently solubilized, consider using a stronger lysis buffer containing ionic detergents, such as a RIPA buffer.[18]
- Analyze the Insoluble Pellet: After centrifugation of the lysate, analyze the pellet by SDS-PAGE and Western blotting to determine if the **FAU protein** is in the insoluble fraction.[19] If so, a stronger lysis buffer or different extraction method may be necessary.

Problem: FAU Protein Degradation Observed on Western Blot

Possible Cause 1: Insufficient Protease Inhibitors

Solution:

- Increase Inhibitor Concentration: You may need to increase the concentration of the protease inhibitor cocktail in your lysis buffer.
- Use a Broader Spectrum Cocktail: Ensure the protease inhibitor cocktail you are using is effective against a wide range of proteases.[11]

Possible Cause 2: Suboptimal Sample Handling

Solution:

- Minimize Freeze-Thaw Cycles: Aliquot your lysates into single-use volumes to avoid repeated freezing and thawing.[6][22]

- Proper Storage: Store lysates at -80°C for long-term stability.[8][22] Avoid prolonged storage at -20°C.[22]

Problem: High Background Noise in Downstream Assays (e.g., Western Blot)

Possible Cause 1: Contamination with Cellular Debris

Solution:

- Clarify Lysate Properly: After lysis, centrifuge the sample at a high speed (e.g., 14,000 x g) for a sufficient amount of time (10-15 minutes) to effectively pellet cellular debris.[13][18]
- Careful Supernatant Collection: When collecting the supernatant, be careful not to disturb the pellet containing the cellular debris.[25]

Possible Cause 2: Inappropriate Lysis Buffer Composition

Solution:

- Optimize Detergent Concentration: High concentrations of detergents can sometimes lead to high background in assays like Western blots.[29] You may need to titrate the concentration of detergents in your lysis buffer.
- Buffer Exchange: If the lysis buffer is interfering with downstream applications, consider performing a buffer exchange using methods like dialysis or spin columns.

Problem: Inconsistent Results Between Replicates

Possible Cause 1: Variability in Cell Number

Solution:

- Accurate Cell Counting: Ensure that you start with a consistent number of cells for each replicate. Use a cell counter for accurate quantification.
- Normalize to Total Protein: After lysis, perform a protein assay (e.g., BCA assay) to determine the total protein concentration in each lysate.[13] This will allow you to load equal

amounts of total protein for downstream analysis, normalizing for any initial variations in cell number.

Possible Cause 2: Inconsistent Lysis Procedure

Solution:

- Standardize the Protocol: Follow a standardized and detailed protocol for every sample. This includes using the same volumes, incubation times, and centrifugation speeds.
- Consistent Mixing: Ensure that each sample is mixed thoroughly but gently during the lysis step to ensure uniform lysis.

Data Presentation

Table 1: Comparison of Common Lysis Buffers

Lysis Buffer	Key Components	Strength	Best For
RIPA Buffer	Tris-HCl, NaCl, NP-40 or Triton X-100, Sodium deoxycholate, SDS	High (Denaturing)	Whole-cell protein extraction, Western blotting.[12][14][16]
NP-40/Triton X-100 Buffer	Tris-HCl, NaCl, NP-40 or Triton X-100	Mild (Non-denaturing)	Immunoprecipitation, enzyme activity assays.[12][14]
SDS Lysis Buffer	Tris-HCl, SDS, EDTA, Glycerol	Very High (Denaturing)	Complete denaturation of proteins for SDS-PAGE.[12]
GentleLys Buffer	Detergent-free nanodisc copolymers	Mild (Non-denaturing)	Extraction of soluble and membrane proteins in their native state.[17]

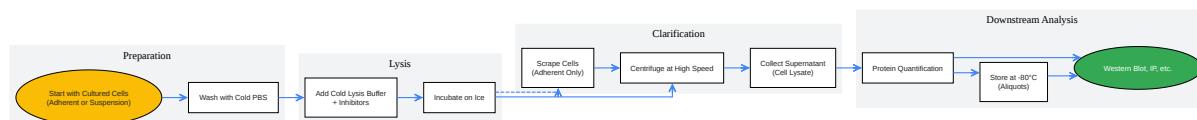
Table 2: Common Protease and Phosphatase Inhibitors

Inhibitor Class	Target Enzymes	Examples
Serine Protease Inhibitors	Serine Proteases (e.g., Trypsin, Chymotrypsin)	PMSF, AEBSF, Aprotinin[10]
Cysteine Protease Inhibitors	Cysteine Proteases (e.g., Papain, Calpain)	Leupeptin, E-64[10]
Metalloprotease Inhibitors	Metalloproteases	EDTA, EGTA
Serine/Threonine Phosphatase Inhibitors	Serine/Threonine Phosphatases	Sodium Fluoride, Beta-glycerophosphate[10]
Tyrosine Phosphatase Inhibitors	Tyrosine Phosphatases	Sodium Orthovanadate[10]

Experimental Protocols

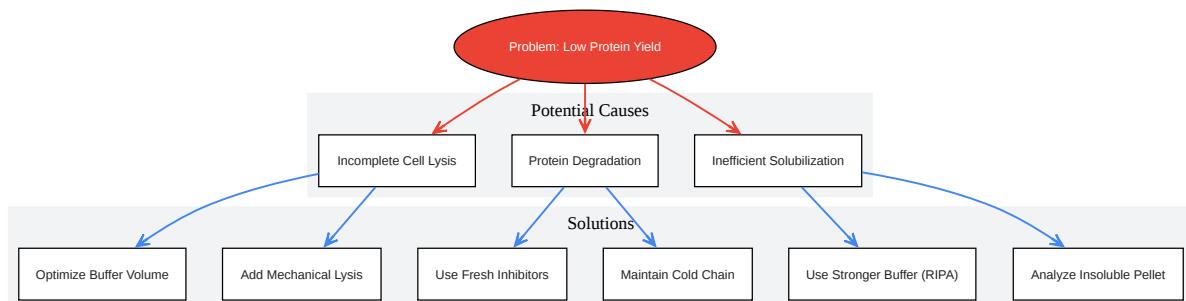
Protocol 1: Cell Lysis of Adherent Mammalian Cells using RIPA Buffer

- Preparation:
 - Pre-chill RIPA Lysis Buffer and PBS at 4°C.
 - Immediately before use, add protease and phosphatase inhibitor cocktails to the required volume of RIPA buffer.[13]
- Cell Harvesting and Washing:
 - Carefully remove the culture medium from the adherent cells.[13][18]
 - Wash the cells twice with ice-cold PBS.[13][18] After the final wash, carefully aspirate all remaining PBS.
- Lysis:
 - Add an appropriate volume of cold RIPA Lysis Buffer (with inhibitors) to the cells. A common starting point is 1 mL of buffer per 75 cm² flask.[13]

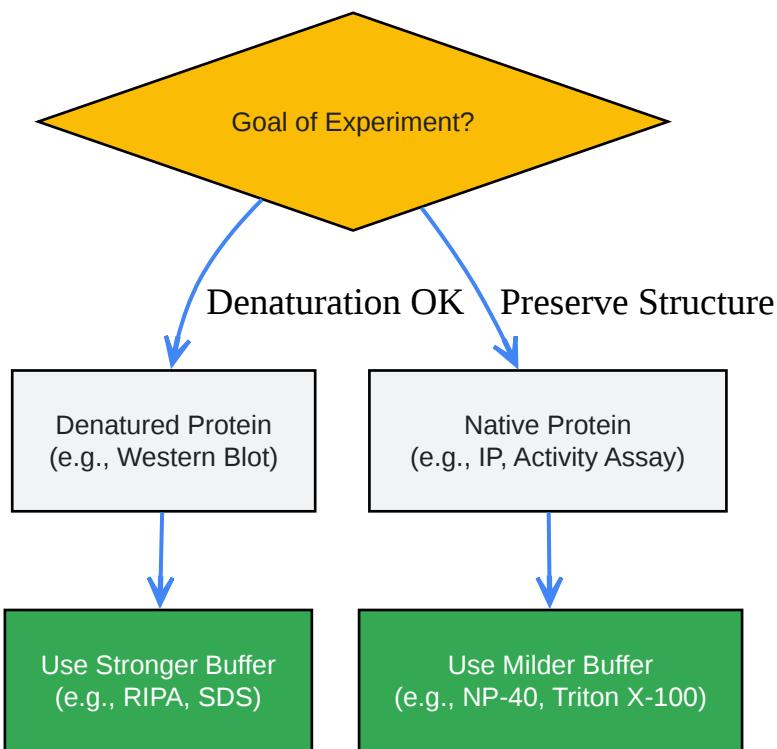

- Incubate the plate on ice for 5-15 minutes, occasionally swirling to ensure the buffer covers the entire surface.[13][25]
- Collection and Clarification:
 - Use a cell scraper to scrape the cells off the plate.[13][25]
 - Transfer the lysate to a pre-chilled microcentrifuge tube.[13]
 - To shear the DNA and reduce viscosity, you can pass the lysate through a syringe with a small gauge needle several times or sonicate the sample briefly on ice.[19]
 - Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[13][18]
- Supernatant Collection and Storage:
 - Carefully transfer the clear supernatant to a new, pre-chilled microcentrifuge tube, avoiding the pellet.[18][25]
 - Determine the protein concentration using a suitable protein assay (e.g., BCA).
 - For immediate use, keep the lysate on ice. For long-term storage, aliquot the lysate and store at -80°C.[22]

Protocol 2: Cell Lysis of Suspension Mammalian Cells

- Preparation:
 - Pre-chill RIPA Lysis Buffer and PBS at 4°C.
 - Add protease and phosphatase inhibitor cocktails to the lysis buffer just before use.[13]
- Cell Harvesting and Washing:
 - Collect the cells by centrifugation at a low speed (e.g., 600 x g) for 5 minutes at 4°C.[18]
 - Discard the supernatant and resuspend the cell pellet in ice-cold PBS.


- Repeat the wash step once more. After the final wash, carefully remove all of the supernatant.
- Lysis:
 - Add cold RIPA Lysis Buffer (with inhibitors) to the cell pellet. Use a volume appropriate for the size of the pellet (e.g., 0.5 mL for a 5x10⁶ cell pellet).[18]
 - Resuspend the pellet by gently pipetting up and down.
 - Incubate the tube on ice for 15-30 minutes with gentle agitation.[13][25]
- Clarification and Storage:
 - Follow steps 4 and 5 from Protocol 1 for clarification, collection, and storage of the lysate.

Visualizations


[Click to download full resolution via product page](#)

Caption: Workflow for cell lysis and protein extraction.

[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for low protein yield.

[Click to download full resolution via product page](#)

Caption: Decision tree for lysis buffer selection.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uniprot.org [uniprot.org]
- 2. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 3. Functional and Structural Characterization of FAU Gene/Protein from Marine Sponge *Suberites domuncula* - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FAU FAU ubiquitin like and ribosomal protein S30 fusion [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. fau and its ubiquitin-like domain (FUBI) transforms human osteogenic sarcoma (HOS) cells to anchorage-independence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Guide to Effective Sample Collection in Proteomics: Key Principles and Best Practices - MetwareBio [metwarebio.com]
- 7. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 8. Guidelines for Sample Preparation & Storage - Heidelberg University [uni-heidelberg.de]
- 9. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 10. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. What is the best lysis buffer for protein extraction? | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Lysis buffer - Wikipedia [en.wikipedia.org]
- 15. www2.nau.edu [www2.nau.edu]
- 16. Radioimmunoprecipitation assay buffer - Wikipedia [en.wikipedia.org]

- 17. cube-biotech.com [cube-biotech.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell Lysis and Fractionation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. blog.cellsignal.com [blog.cellsignal.com]
- 23. genextgenomics.com [genextgenomics.com]
- 24. biocompare.com [biocompare.com]
- 25. biomol.com [biomol.com]
- 26. Traditional Methods of Cell Lysis | Thermo Fisher Scientific - US [thermofisher.com]
- 27. Cell lysis techniques | Abcam [abcam.com]
- 28. benchchem.com [benchchem.com]
- 29. blog.mblintl.com [blog.mblintl.com]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Cell Lysis for FAU Protein Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1176721#optimizing-cell-lysis-for-fau-protein-analysis\]](https://www.benchchem.com/product/b1176721#optimizing-cell-lysis-for-fau-protein-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com